molecular formula C11H15N5 B13427670 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13427670
M. Wt: 217.27 g/mol
InChI Key: PKANWFITDMIMLK-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isobutyl group at position 1, a pyrazin-2-yl group at position 3, and an amine group at position 5 of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde with an amine source under suitable reaction conditions . The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

2-(2-methylpropyl)-5-pyrazin-2-ylpyrazol-3-amine

InChI

InChI=1S/C11H15N5/c1-8(2)7-16-11(12)5-9(15-16)10-6-13-3-4-14-10/h3-6,8H,7,12H2,1-2H3

InChI Key

PKANWFITDMIMLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=NC=CN=C2)N

Origin of Product

United States

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